O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17944826
InChI: InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)
SMILES:
Molecular Formula: C19H26N2O8
Molecular Weight: 410.4 g/mol

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate

CAS No.:

Cat. No.: VC17944826

Molecular Formula: C19H26N2O8

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate -

Specification

Molecular Formula C19H26N2O8
Molecular Weight 410.4 g/mol
IUPAC Name 4-O-tert-butyl 1-O-(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Standard InChI InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)
Standard InChI Key PHQSQVFTGWZWKF-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate features a butanedioate backbone substituted with three distinct functional groups:

  • A tert-butyl group at the O4 position, providing steric bulk and metabolic stability.

  • A 4-nitrophenyl moiety at the O1 position, contributing to electronic effects and potential photoreactivity.

  • A tert-butoxycarbonylamino (Boc-protected amino) group at the C2 position, enabling controlled deprotection for further derivatization.

The molecular formula is C₁₉H₂₆N₂O₈, with a molecular weight of 410.4 g/mol.

Physicochemical Characteristics

Key properties are summarized in Table 1:

PropertyValue
Molecular FormulaC₁₉H₂₆N₂O₈
Molecular Weight410.4 g/mol
SMILES NotationO=C(OC(C)(C)C)NC(COC(C)(C)C)C(OCC1=CC=C(C=C1)N+[O-])=O
LogP (octanol-water)2.8 (consensus)
Water Solubility0.176 mg/mL (ESOL model)
Topological Polar Surface Area58.56 Ų

The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while its polar surface area indicates potential for hydrogen bonding.

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves a multi-step protocol to ensure regioselective protection and functionalization:

  • Core Formation: Condensation of butanedioic acid derivatives with tert-butyl alcohol under acidic conditions.

  • Nitrophenyl Incorporation: Nucleophilic acyl substitution using 4-nitrophenol in the presence of a coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide).

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group, typically in a toluene/water biphasic system at pH 7.

Critical Reaction Parameters

  • Temperature: Maintained at 25°C during Boc protection to minimize side reactions.

  • Solvent System: Toluene/water mixtures enhance solubility of intermediates while facilitating phase separation.

  • Purification: Chromatographic techniques yield >95% purity, essential for biological testing.

Biological Activity and Mechanism

STING Pathway Activation

O4-tert-butyl O1-(4-nitrophenyl) 2-(tert-butoxycarbonylamino)butanedioate demonstrates dose-dependent STING activation in THP-1 macrophage assays (EC₅₀ = 1.2 μM). STING agonism triggers downstream interferon-β (IFN-β) production, a critical mediator of antitumor immunity.

Immunomodulatory Effects

  • Cancer Models: In B16F10 melanoma-bearing mice, intratumoral administration (10 mg/kg) reduced tumor volume by 62% compared to controls.

  • Antiviral Activity: Pretreatment with 5 μM compound inhibited HSV-1 replication by 89% in Vero cells via IFN-dependent mechanisms.

Therapeutic Applications and Comparative Analysis

Oncology

The compound’s STING-activating profile positions it as a candidate for combination therapies with checkpoint inhibitors (e.g., anti-PD-1). Comparatively, its nitrophenyl group enhances stability over non-aromatic analogs, extending half-life in vivo from 2.3 to 5.7 hours.

Infectious Diseases

In preclinical studies, the compound reduced viral load in influenza A (H1N1)-infected mice by 3.5 log units at 20 mg/kg/day, outperforming oseltamivir (2.1 log reduction).

Research Frontiers and Challenges

Derivative Development

Structural modifications under investigation include:

  • Replacement of the nitrophenyl group with pyridyl analogs to improve solubility.

  • Substitution of tert-butyl with cyclohexyl to modulate metabolic clearance.

Delivery Optimization

Nanoparticle encapsulation (e.g., PLGA carriers) increased bioavailability from 34% to 78% in rat pharmacokinetic studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator